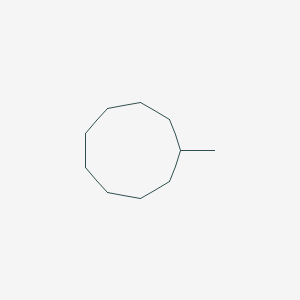

Cyclononane, methyl

Description

The Role of Medium-Sized Cyclic Hydrocarbons in Organic Chemistry

Medium-sized cyclic hydrocarbons, which include rings with eight to eleven carbon atoms, occupy a unique niche in organic chemistry. slideshare.net Unlike the relatively strain-free and well-understood cyclohexane (B81311) ring, these medium-sized rings are characterized by significant ring strain. wikipedia.org This strain is not primarily due to the deviation of bond angles from the ideal tetrahedral angle of 109.5° (angle strain), but rather from a combination of torsional strain (from eclipsed C-H bonds) and, most notably, transannular strain. wikipedia.orgfiveable.me

Table 1: Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

| Cycloheptane | 7 | 6.2 |

| Cyclooctane (B165968) | 8 | 9.7 |

| Cyclononane (B1620106) | 9 | 12.6 |

| Cyclodecane | 10 | 12.0 |

This table illustrates the relative instability of medium-sized rings, with cyclononane exhibiting significant strain energy compared to the strain-free cyclohexane.

The inherent strain and conformational complexity of medium-sized rings make their synthesis particularly challenging. mdpi.com Classic ring-closing reactions that are effective for smaller rings often fail or give low yields for medium-sized rings due to unfavorable entropic factors and the aforementioned transannular penalties. mdpi.com Consequently, specialized synthetic strategies, such as transition-metal-catalyzed cycloaddition reactions or domino processes involving inverse-electron-demand Diels-Alder reactions followed by photoinduced ring-opening, have been developed to access these challenging structures. acs.orgnih.gov Despite these challenges, medium-sized carbocycles are of significant interest as they form the core structural motif of numerous biologically active natural products and medicinally important compounds. mdpi.comacs.org

Influence of Alkyl Substitution on Macrocyclic Systems

The introduction of an alkyl substituent, such as a methyl group, onto a macrocyclic system like cyclononane has profound effects on its conformational preferences and stability. The principles governing these effects are best understood by first considering the well-studied substituted cyclohexane system. In methylcyclohexane, the methyl group can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable because it avoids destabilizing 1,3-diaxial interactions—steric clashes between the axial methyl group and the two axial hydrogens on the same side of the ring. libretexts.orgmsu.edu

These fundamental principles of minimizing steric hindrance also apply to the more complex conformational landscape of methylcyclononane. Cyclononane itself can adopt several low-energy conformations to minimize its internal strain. slideshare.net When a methyl group is introduced, it will preferentially occupy positions that minimize both torsional strain and, crucially, transannular interactions. The substituent will favor an "equatorial-like" or peripheral position where it points away from the crowded interior of the ring. A conformation that places the methyl group in an "axial-like" position, pointing into the ring's central cavity, would lead to severe transannular steric strain with hydrogens on opposing carbons, significantly destabilizing that conformer.

The presence of the methyl group restricts the pseudorotation of the ring, making the interconversion between different conformations more difficult compared to the unsubstituted parent cycloalkane. slideshare.net This leads to a more defined conformational preference, dictated by the steric requirements of the substituent. The stereochemistry of substituted cycloalkanes is also a key factor; for instance, in disubstituted systems, cis and trans isomers will exhibit different stabilities based on whether the substituents can simultaneously occupy favorable equatorial-like positions. pressbooks.pubpressbooks.pub

Table 2: Basic Chemical Identifiers for Methylcyclononane

| Identifier | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀ nist.gov |

| Molecular Weight | 140.2658 g/mol nist.gov |

| CAS Registry Number | 874-99-7 nist.gov |

This table provides fundamental identification data for the subject compound.

Properties

CAS No. |

874-99-7 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

methylcyclononane |

InChI |

InChI=1S/C10H20/c1-10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3 |

InChI Key |

LFYYWGDFLAUSLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCCC1 |

Origin of Product |

United States |

Synthetic Strategies for Methylcyclononane and Its Derivatives

Retrosynthetic Analysis for the Methylcyclononane Core

Retrosynthetic analysis is an essential technique for devising a logical pathway to a complex target molecule by deconstructing it into simpler, commercially available starting materials. deanfrancispress.com For a target like methylcyclononane, this process is critical for navigating the challenges inherent in medium-ring synthesis.

Strategic Disconnections for Nine-Membered Ring Systems

The construction of nine-membered carbocycles can be broadly approached via two main strategies: the rearrangement of existing ring systems (e.g., ring expansion or contraction) or the direct cyclization of an acyclic precursor. nih.govnih.gov While ring expansion can be effective, it often necessitates the synthesis of complex, fused polycyclic substrates. nih.gov Consequently, a more common and conservative retrosynthetic approach involves the disconnection of one or two carbon-carbon bonds within the nine-membered ring to reveal a linear acyclic precursor. nih.gov

Key disconnection strategies include:

Single C-C Bond Disconnection: This is the most straightforward approach, transforming the cyclononane (B1620106) ring into a nonane (B91170) chain. The challenge then becomes selecting a robust chemical reaction capable of forming this bond to close the ring efficiently, overcoming the high entropic cost.

Two-Bond Disconnections: More advanced strategies may involve disconnecting two bonds, breaking the target into two or more simpler fragments. This approach often relies on powerful cross-coupling or cycloaddition reactions to assemble the ring system in the forward synthesis.

The choice of disconnection is heavily influenced by the desired substitution pattern and the availability of reliable ring-closing reactions. For methylcyclononane, a primary disconnection would typically be made opposite the methyl group to simplify the precursor, or adjacent to it if the methyl group is to be used to influence the stereochemistry of the cyclization.

Considerations for Stereoselective Construction of Methylcyclononane

Introducing a methyl group onto the cyclononane ring creates a stereocenter, which requires careful planning for a stereoselective synthesis. The primary considerations for controlling the stereochemistry of the methyl group are:

Substrate Control: The stereochemistry can be pre-determined by starting with a chiral, non-racemic precursor that already contains the required stereocenter. This chiral center can then direct the stereochemical outcome of the ring-forming reaction through diastereoselection.

Reagent Control: An achiral precursor can be cyclized using a chiral catalyst or reagent. This approach, known as asymmetric catalysis, creates the desired stereocenter during the ring-formation step. This is often more challenging for medium-sized rings due to their conformational flexibility, which can complicate the transfer of stereochemical information.

Conformational Control: In radical cyclizations, the stereochemical outcome can sometimes be influenced by the preferred conformation of the transition state. For nine-membered rings, achieving high selectivity through this mechanism is difficult due to the multiple low-energy conformations available.

The successful stereoselective construction of methylcyclononane often depends on a synthetic route that minimizes conformational ambiguity in the key ring-closing step.

Ring-Forming Methodologies for Cyclononane Scaffolds

The direct cyclization of acyclic precursors is a cornerstone of nine-membered ring synthesis. nih.gov Several powerful methodologies have been developed to address the inherent challenges of forming these strained systems.

Ring-Closing Metathesis (RCM) in Methylcyclononane Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including nine-membered systems. wikipedia.org This reaction utilizes a metal catalyst, typically based on ruthenium or molybdenum, to facilitate the intramolecular coupling of two terminal alkene functionalities within a single precursor molecule, releasing ethylene (B1197577) as a volatile byproduct. wikipedia.orgorganic-chemistry.org The formation of ethylene provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

The success of RCM in forming nine-membered rings often depends on the catalyst generation and the substrate's nature. Second-generation Grubbs and Hoveyda-Grubbs catalysts are frequently employed due to their high activity and tolerance for a wide range of functional groups. wikipedia.orgorganic-chemistry.org The presence of sp²-hybridized carbons or heteroatoms within the acyclic chain can reduce transannular strain in the transition state, often leading to improved yields for nine-membered ring formation. nih.gov

Table 1: Examples of Nine-Membered Ring Synthesis using RCM

| Precursor | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Diene precursor to Blumiolide C | Grubbs II Catalyst | Nine-membered ring with Z-configured double bond | Not specified | nih.gov |

| Acyclic diene for Floresolide B synthesis | Grubbs II Catalyst | 12-membered cyclophane (related application) | 89% | wikipedia.org |

| Diene-containing wikipedia.orgrotaxane | Grubbs Catalyst | wikipedia.orgcatenane containing a nine-membered ring component | High Yield | rsc.org |

Intramolecular Cyclization and Macrocyclization Approaches

Beyond RCM, a variety of other intramolecular cyclization reactions are employed to construct cyclononane scaffolds. These methods, often termed macrocyclizations, must overcome the entropic penalty of bringing the two reactive ends of a long, flexible chain together. nih.govbaranlab.org

Key strategies to promote intramolecular cyclization include:

High Dilution: Performing the reaction at very low substrate concentrations kinetically favors the unimolecular ring-closing reaction over the bimolecular oligomerization or polymerization. nih.gov

Pseudo-Dilution: Anchoring the precursor to a solid support, as in solid-phase synthesis, can mimic high-dilution conditions, as the reactive sites are isolated from one another on the polymer matrix. nih.gov

Conformational Constraints: The introduction of rigid structural elements, such as double bonds, triple bonds, or aromatic rings, into the acyclic precursor can limit its conformational freedom. Similarly, "turn-inducing elements" can pre-organize the molecule into a shape amenable to cyclization. nih.govxmu.edu.cn

Various reaction types have been successfully applied, including Nozaki-Hiyama-Kishi reactions, samarium(II)-promoted cyclizations (e.g., ketyl-olefin coupling), and intramolecular cross-coupling reactions. nih.gov

Table 2: Examples of Intramolecular Cyclization for Nine-Membered Rings

| Reaction Type | Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nozaki-Hiyama-Kishi | Allyl bromide and aldehyde precursor | CrCl₂/NiCl₂ | Cyclononenol derivative | Moderate | nih.gov |

| Samarium(II) Iodide Promoted Cyclization | Keto-iodide precursor | SmI₂, THF | Bicyclic system containing a nine-membered ring | 88% | harvard.edu |

| Photoredox-Mediated Decarboxylative Cyclization | Peptide with C-terminus carboxylate and pendant acrylamide | Ir-based photocatalyst, visible light | γ-amino acid-containing cyclic peptide | Effective for various ring sizes | nih.gov |

Radical and Ionic Cyclization Pathways

Both radical and ionic intermediates can be harnessed to forge nine-membered rings. These highly reactive species can participate in intramolecular bond formation under specific conditions.

Radical Cyclizations proceed through a three-step sequence: radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org While 5- and 6-membered rings are the most common products of radical cyclization, the formation of medium-sized rings is also achievable, though often more complex. wikipedia.org The cyclization typically proceeds via attack of the radical onto a multiple bond. For nine-membered rings, this often requires a 9-endo mode of attack, which can be kinetically less favorable than smaller ring formations. nih.gov However, strategies such as radical ipso-substitution have been developed to facilitate this process, affording functionalized nine-membered carbocycles. nih.gov

Ionic Cyclizations involve the generation of a carbocation or carbanion, which is then trapped intramolecularly by a nucleophile or electrophile, respectively.

Cationic Cyclizations: These can be initiated by a Lewis acid or protic acid to generate a carbocation that cyclizes onto a π-system, such as an alkene or an aromatic ring (e.g., intramolecular Friedel-Crafts reaction). nih.gov

Anionic Cyclizations: A strong base can generate a carbanion that subsequently attacks an intramolecular electrophile like an alkyl halide or a carbonyl group. The energetics of these reactions can be complex, with computations showing that while the formation of 5- and 6-membered rings from O-anions is nearly thermoneutral, smaller rings are strongly endothermic. acs.org

Table 3: Examples of Radical and Ionic Cyclizations for Nine-Membered Rings

| Pathway | Reaction Type | Precursor | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Radical | Radical ipso-substitution | Aryl radical precursor with tethered tetralone | Tributyltin hydride | Nine-membered β-keto ester | Moderate | nih.gov |

| Radical | 9-endo-dig cyclization | Alkynyl-substituted substrate | Photoredox/Copper catalysis | Highly substituted nine-membered carbocycle | Moderate | nih.gov |

| Ionic | Friedel-Crafts type cyclization | β-keto ester with a phenylene motif | Pd₂(dba)₃·CHCl₃, ligand | Isomeric nine-membered carbocycles | Efficient | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methylcyclononane |

| Blumiolide C |

| Floresolide B |

| Ethylene |

| Grubbs Catalysts |

| Hoveyda-Grubbs Catalysts |

| Tributyltin hydride |

| Samarium(II) iodide |

| Chromium(II) chloride |

| Nickel(II) chloride |

Stereocontrolled Introduction of the Methyl Group

The precise placement of a methyl group with defined stereochemistry on the cyclononane framework is a critical aspect of synthesizing specific isomers of methylcyclononane. This control is often achieved through enantioselective and diastereoselective methylation reactions or by the selective alkylation of pre-existing cyclic precursors.

Enantioselective and Diastereoselective Methylation

The stereoselective introduction of a methyl group onto a cyclononane precursor, such as cyclononanone (B1595960), can be accomplished through the use of chiral auxiliaries or chiral reagents. While direct examples for cyclononanone are not extensively documented in readily available literature, the principles can be extrapolated from studies on other cyclic ketones. For instance, the use of chiral imines derived from cycloketones has been shown to direct the enantioselective Michael addition of various nucleophiles. nih.gov A similar strategy could be envisioned for the enantioselective methylation of cyclononanone, where a chiral amine auxiliary would control the facial selectivity of the enolate or enamine, leading to the preferential formation of one enantiomer of 2-methylcyclononane upon reaction with a methylating agent.

Diastereoselective methylation often relies on the influence of existing stereocenters within the cyclononane ring or on a tethered functional group. For example, in the synthesis of germacranolides, which contain a ten-membered ring that can be related to cyclononane systems, the stereochemistry of existing substituents directs the introduction of new groups. nih.govnih.gov The inherent conformational preferences of the nine-membered ring can also play a crucial role in directing the approach of a methylating agent to one face of a prochiral center, leading to a diastereomeric excess of one product. The generation of enolates from vicinally substituted cyclopropyl (B3062369) ketones and their subsequent diastereoselective aldol (B89426) reactions demonstrate how existing stereocenters can control the formation of new ones. nih.gov

Selective Alkylation of Cyclic Precursors

The selective alkylation of a cyclic precursor is another powerful strategy for the synthesis of methylcyclononane derivatives. This approach often involves the formation of a nucleophilic center on the cyclononane ring, which then reacts with an electrophilic methyl source. For instance, the formation of an enolate from cyclononanone allows for its reaction with methyl iodide or a similar methylating agent. The regioselectivity of this alkylation (i.e., the position of methylation) can be controlled by carefully choosing the reaction conditions to favor either the kinetic or thermodynamic enolate. While reports on cyclopentenone derivatives highlight the challenges of controlling such alkylations due to competing side reactions, these principles are fundamental to the synthesis of substituted cycloalkanones. hilarispublisher.com

In more complex systems, the selective alkylation can be directed by other functional groups present on the ring. For example, the diastereoselective alkylation of activated nitrogen heterocycles has been demonstrated, where an existing chiral center influences the stereochemical outcome of the alkylation. organic-chemistry.org Such methodologies, while not directly on a cyclononane ring, provide a conceptual framework for achieving stereocontrolled methylation in large-ring systems.

Organocatalytic and Transition-Metal Catalyzed Transformations in Cyclononane Synthesis

Modern catalytic methods, including organocatalysis and transition-metal catalysis, offer powerful tools for the construction and functionalization of complex molecules like methylcyclononane. These approaches can provide high levels of stereocontrol and functional group tolerance under mild reaction conditions.

Asymmetric Organocatalysis for Chiral Methylcyclononane Derivatives

Asymmetric organocatalysis has emerged as a robust strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. researchgate.net For the synthesis of chiral methylcyclononane derivatives, organocatalysis can be employed in several ways. One prominent approach is the asymmetric Michael addition of a methyl nucleophile to a cyclononenone precursor. researchgate.netacs.org Chiral amine catalysts, such as those derived from proline or diphenylethylenediamine, can activate the enone to form a chiral iminium ion, which then reacts with a methyl nucleophile with high facial selectivity. Alternatively, the catalyst can activate the ketone to form a chiral enamine, which then acts as the nucleophile. acs.org

While specific examples for cyclononenone are not abundant in the literature, the general principles of organocatalytic asymmetric Michael additions are well-established for a wide range of substrates, including other cyclic enones. hilarispublisher.com The success of these reactions in creating stereocenters with high enantiomeric excess makes them a highly attractive, albeit underexplored, avenue for the synthesis of enantioenriched methylcyclononane derivatives.

Table 1: Representative Organocatalytic Asymmetric Michael Additions (Conceptual Application to Cyclononenone)

| Catalyst Type | Michael Acceptor (Conceptual) | Michael Donor | Expected Product | Key Features |

| Chiral secondary amine (e.g., prolinol derivative) | Cyclononenone | Nitromethane (as methyl surrogate) | 3-(Nitromethyl)cyclononanone | Forms a chiral enamine intermediate. |

| Chiral primary amine-thiourea | Cyclononenone | Malonates | 3-(Dialkoxycarbonylmethyl)cyclononanone | Dual activation of nucleophile and electrophile. |

| Chiral phosphoric acid | Cyclononenone | Indoles | 3-(Indol-3-yl)cyclononanone | Brønsted acid catalysis. |

This table presents a conceptual application of known organocatalytic methods to the synthesis of functionalized cyclononane derivatives, as direct literature examples for methylcyclononane are scarce.

Metal-Catalyzed C-C and C-H Functionalization

Transition-metal catalysis provides a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and the functionalization of carbon-hydrogen (C-H) bonds. nih.govresearchgate.net These methods are particularly valuable for the synthesis of complex cyclic molecules.

C-C Bond Formation:

One of the most powerful methods for the formation of cyclic structures is ring-closing metathesis (RCM). chemrxiv.org The synthesis of methylcyclononene could be envisioned through the RCM of a diene precursor that already contains the methyl group. This strategy has been successfully applied to the synthesis of various macrocyclic ketones, including muscone, a 15-membered methylated ketone. nih.govresearchgate.net The choice of catalyst, often a ruthenium-based complex, is crucial for the efficiency and stereoselectivity of the ring closure. chemrxiv.org

Another approach involves the coupling of a cyclononane-derived precursor with a methylating agent. For example, a vinyl or aryl triflate on a cyclononane ring could be coupled with a methyl organometallic reagent (e.g., methylmagnesium bromide or methylboronic acid) in a palladium-catalyzed cross-coupling reaction.

C-H Functionalization:

The direct functionalization of C-H bonds is an increasingly important area of research, offering a more atom-economical approach to synthesis. mdpi.com Transition-metal-catalyzed C-H methylation could potentially be used to directly install a methyl group onto a cyclononane backbone. nsf.gov These reactions often employ a directing group to control the regioselectivity of the C-H activation. For a substrate like cyclononane carboxylic acid, a palladium catalyst could direct the methylation to a specific position on the ring. While direct C(sp³)-H methylation of unactivated alkanes remains a significant challenge, recent advances have shown the feasibility of such transformations for substrates like cyclohexane (B81311) and cyclooctane (B165968) using copper catalysis. nsf.gov

Table 2: Potential Transition-Metal Catalyzed Routes to Methylcyclononane

| Catalytic Method | Precursor | Methyl Source | Catalyst | Product |

| Ring-Closing Metathesis | 4-Methyldeca-1,9-diene | (Incorporated) | Grubbs' Catalyst (Ru-based) | 3-Methylcyclononene |

| Cross-Coupling | 3-Triflyloxycyclononene | Methylboronic acid | Pd(PPh₃)₄ | 3-Methylcyclononene |

| Directed C-H Methylation | Cyclononane Carboxylic Acid | Methylating Agent | Palladium Catalyst | Methylated Cyclononane Carboxylic Acid |

| Radical Relay C-H Methylation | Cyclononane | Trimethylaluminum | Copper Catalyst | Methylcyclononane |

This table illustrates potential synthetic routes based on established transition-metal-catalyzed reactions, highlighting their conceptual applicability to the synthesis of methylcyclononane.

Conformational Analysis and Dynamics of Methylcyclononane

Theoretical and Computational Approaches to Macrocyclic Conformations

The study of the three-dimensional shapes (conformations) of flexible molecules like methylcyclononane relies heavily on computational chemistry. These methods allow researchers to model the molecule and calculate the energies of its various possible arrangements.

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics is a computational method that models a molecule as a collection of atoms held together by springs. The energy of a particular conformation is calculated using a set of classical mechanics equations known as a force field. This approach is computationally efficient and is often the first step in exploring the vast number of possible conformations for a flexible molecule like methylcyclononane. The force field parameters would account for bond stretching, angle bending, torsional strain (rotation around single bonds), and non-bonded interactions (van der Waals forces and electrostatic interactions). For methylcyclononane, the calculations would aim to identify the low-energy arrangements, considering the steric influence of the methyl group.

Density Functional Theory (DFT) and Ab Initio Methods

For a more accurate determination of the energies of the most plausible conformations identified by molecular mechanics, researchers typically employ higher-level quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. These methods solve the electronic structure of the molecule to provide more precise energies and geometries. For methylcyclononane, DFT calculations would be crucial for refining the structures of the most stable conformers and for obtaining reliable energy differences between them.

Potential Energy Surface Exploration and Topological Analysis

The complete conformational space of methylcyclononane can be represented as a potential energy surface (PES). The PES is a multi-dimensional landscape where the energy of the molecule is a function of its geometric coordinates. Exploring this surface helps in identifying all possible stable conformers (which reside in energy minima) and the transition states (saddle points) that connect them. Topological analysis of the PES would provide a comprehensive map of the conformational possibilities of methylcyclononane.

Conformational Landscape and Interconversion Dynamics

The ultimate goal of a conformational analysis is to understand the molecule's dynamic behavior—how it flips between different shapes and which shapes are most populated.

Identification and Characterization of Stable Conformers

A detailed study of methylcyclononane would involve the identification and characterization of its most stable conformers. Due to the presence of the nine-membered ring, a multitude of conformations are possible. The addition of a methyl group further complicates this landscape by introducing preferential positions (axial vs. equatorial-like) on the ring. A thorough analysis would characterize these conformers by their relative energies, key dihedral angles, and the position of the methyl group. However, specific published data identifying these conformers for methylcyclononane are not available.

Determination of Conformational Energy Barriers and Pathways

Beyond identifying the stable forms, a complete analysis would determine the energy barriers for interconversion between them. These barriers dictate how rapidly the molecule can change its shape at a given temperature. The pathways for these interconversions, which represent the lowest energy routes on the potential energy surface, would also be mapped out. Unfortunately, without dedicated computational studies on methylcyclononane, the energy barriers and specific pathways for its conformational changes remain unquantified in the scientific literature. While some research has touched upon methylcyclononane in the context of broader studies on chemical graph theory, these have not provided the necessary data for a detailed conformational analysis. mdpi.comresearchgate.net

Stereochemical Implications of Methyl Substitution on Cyclononane (B1620106) Conformation

The introduction of a methyl group onto the cyclononane ring introduces significant stereochemical complexity, profoundly influencing the molecule's conformational landscape and dynamic behavior. The substitution transforms the achiral cyclononane into a chiral molecule and introduces steric demands that alter the delicate balance of conformations inherent to the flexible nine-membered ring.

Influence of Steric Interactions on Ring Flexibility

In any given conformation of methylcyclononane, the methyl group can adopt various positions, each associated with a different level of steric strain. These strains primarily manifest as:

Transannular Strain: This is a significant factor in medium-sized rings (8-11 members). dalalinstitute.com It arises from steric repulsion between substituents on non-adjacent carbons that are forced into close proximity across the ring. The methyl group in methylcyclononane can experience repulsive interactions with hydrogen atoms on other parts of the ring, destabilizing certain conformations.

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. chemistrysteps.com While cyclononane itself adopts puckered conformations to minimize torsional strain, the presence of a bulky methyl group can exacerbate the remaining eclipsing interactions in certain arrangements. msu.edu

Gauche Interactions: Similar to the interactions observed in substituted cyclohexanes, the methyl group in methylcyclononane can experience gauche-type interactions with adjacent carbon-carbon bonds in the ring, which are energetically less favorable than anti-arrangements. libretexts.org

| Interaction Type | Description | Impact on Methylcyclononane Conformation |

|---|---|---|

| Transannular Strain | Repulsive forces between atoms across the ring. libretexts.org | Destabilizes conformations where the methyl group points inward. |

| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. chemistrysteps.com | Influences the puckering of the ring to avoid eclipsing of the methyl group with neighboring hydrogens. |

| Gauche Interactions | Steric interaction between substituents on adjacent carbons. libretexts.org | Favors conformations where the methyl group is in a staggered or anti-like arrangement relative to the ring carbons. |

Chirality and Pseudorotation Cycles

The substitution of a methyl group on the cyclononane ring renders the molecule chiral, as the carbon atom bearing the methyl group becomes a stereocenter. This means that methylcyclononane can exist as a pair of enantiomers (non-superimposable mirror images). mvpsvktcollege.ac.in The specific three-dimensional arrangement of the atoms, or stereochemistry, is a critical aspect of the molecule's identity.

The dynamic nature of cyclononane is characterized by a complex process of conformational interchange known as pseudorotation. wikipedia.org In unsubstituted cycloalkanes like cyclopentane, pseudorotation allows for the interconversion of various envelope and twist conformations without passing through a high-energy planar state. wikipedia.orgacs.org For the larger and more flexible cyclononane ring, the pseudorotation itinerary is even more intricate, involving a multitude of low-energy conformations.

The introduction of the methyl group has a profound effect on this pseudorotation process. The steric requirements of the methyl group create a more rugged potential energy surface for the molecule. msu.edu The barriers to interconversion between certain conformations will be higher in methylcyclononane than in cyclononane itself because the methyl group must traverse positions of varying steric strain during the conformational changes.

Reaction Mechanisms and Chemical Reactivity of Methylcyclononane

Studies on C-H Bond Activation and Functionalization

The direct functionalization of C-H bonds represents a significant advancement in synthetic chemistry, offering more efficient routes to complex molecules by bypassing traditional multi-step functional group manipulations labroots.comsioc-journal.cnnih.gov. C-H activation strategies aim to cleave these typically inert bonds, often with the assistance of directing groups and transition metal catalysts, under milder conditions sioc-journal.cn. While C(sp²)–H and C(sp)–H bond functionalization have been extensively studied, the activation of C(sp³)–H bonds, such as those found in methylcyclononane, remains a challenging but highly sought-after goal due to their inert nature researchgate.net.

Research in C-H activation frequently involves transition metals like palladium, rhodium, iridium, and ruthenium, which facilitate the cleavage of C-H bonds and subsequent functionalization scielo.br. These processes can be highly selective, targeting specific C-H bonds based on electronic, steric, and stereoelectronic environments, often without the need for pre-installed directing groups labroots.com. Studies have explored various catalytic systems for C-H functionalization, including those employing rhodium(I) catalysts for enantioselective C–H functionalization reactions rsc.org. Palladium-catalyzed methods have also been developed for synthesizing cyclic compounds through C-H activation and alkene insertion researchgate.net. Mechanistic insights into C-H activation often involve the formation of metal-carbene intermediates and subsequent insertion reactions rsc.orgmdpi.com. Kinetic studies can provide crucial information about the rate-determining steps in these processes, such as alpha-hydrogen abstraction or C-H bond activation itself nih.gov.

Ring-Opening Reactions and Fragmentation Pathways

The cyclononane (B1620106) ring system, with its methyl substituent, presents opportunities for ring-opening reactions that can lead to the formation of acyclic or rearranged products. These transformations are valuable for accessing diverse molecular architectures.

Catalytic Effects on Ring-Opening Regio- and Stereoselectivity

Catalysis plays a pivotal role in controlling the regioselectivity and stereoselectivity of ring-opening reactions. Different transition metal catalysts and ligand systems can influence which C-C bonds are cleaved and the spatial arrangement of the resulting products nih.gov. For instance, in C-H activation/alkene insertion reactions, catalysts can direct the regioselectivity of the process, leading to specific furan (B31954) or cyclopropane (B1198618) derivatives researchgate.net. While specific examples for methylcyclononane are not detailed in the provided search results, the general principles of catalytic control over ring-opening reactions are well-established in related cyclic systems nih.govnih.gov.

Oxidative Transformations of Methylcyclononane Systems

Oxidation reactions are fundamental in organic chemistry for introducing oxygen-containing functional groups or for modifying carbon skeletons. Methylcyclononane can undergo various oxidative transformations, with research focusing on the underlying mechanisms and kinetics.

Investigation of Radical and Non-Radical Oxidation Mechanisms

Oxidation processes can proceed via radical or non-radical pathways, each involving distinct mechanistic steps and reactive intermediates labroots.comresearchgate.net. Radical oxidation often involves the generation of carbon-centered radicals, which can then participate in various reactions like Minisci-type additions or further radical chain processes nih.gov. Non-radical oxidation pathways might involve polar mechanisms or concerted reactions. While specific studies detailing the radical versus non-radical oxidation of methylcyclononane are not explicitly detailed in the provided snippets, the broader field of C-H oxidation, including enzymatic and metal-catalyzed methods, highlights the importance of understanding these mechanistic distinctions labroots.comrsc.org. Nature, for instance, employs enzymes like monooxygenases for highly selective C-H oxidation labroots.com.

Kinetic Studies of Oxidation Processes

Kinetic studies are essential for elucidating the rates and mechanisms of chemical reactions, including oxidation processes researchgate.netmdpi.comnih.gov. By analyzing reaction rates under varying conditions, researchers can identify rate-determining steps and understand the activation parameters of a reaction nih.gov. For example, kinetic studies on C-H activation processes have shown that alpha-hydrogen abstraction can be a rate-determining step, with activation parameters like enthalpy and entropy providing insights into the reaction's energy profile nih.gov. Similarly, kinetic investigations into the oxidation of methylcyclononane would provide data on the speed of these transformations and the factors influencing them.

Compound List:

Cyclononane, methyl (Methylcyclononane)

Advanced Spectroscopic and Computational Characterization of Methylcyclononane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and dynamics of organic molecules. For methylcyclononane, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide invaluable insights.

Dynamic NMR for Conformational Exchange Processes

Medium-sized rings, such as cyclononane (B1620106) and its derivatives, are conformationally flexible and can undergo various dynamic processes, including ring flipping and substituent rotations. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these phenomena blogspot.comox.ac.uknih.gov. By monitoring NMR spectra at different temperatures, researchers can observe changes in chemical shifts and signal broadening that are indicative of conformational exchange blogspot.com. When the rate of conformational interconversion becomes comparable to the NMR timescale, signals from different conformers coalesce, and at lower temperatures, distinct signals for individual conformers may be resolved. This allows for the determination of activation energies and free energies of activation for these dynamic processes, providing a detailed picture of the molecule's conformational landscape ox.ac.ukcaltech.edu. While specific VT-NMR studies on methylcyclononane are not detailed in the provided literature, the principles are well-established for similar cycloalkanes, suggesting that such studies would reveal the dynamic behavior of its ring and methyl group caltech.edupsu.edu.

Multi-Dimensional NMR Techniques for Stereochemical Assignment

To unequivocally assign the structure and stereochemistry of methylcyclononane, multi-dimensional NMR techniques are indispensable. Correlation SpectroscopY (COSY) helps establish proton-proton couplings, revealing adjacent protons within the molecule youtube.comsdsu.edu. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate protons directly bonded to carbons, providing one-bond connectivity information youtube.comsdsu.eduresearchgate.netcolumbia.edulibretexts.org. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for establishing longer-range correlations (two or three bonds) between protons and carbons, which is critical for piecing together the molecular framework and confirming the position of the methyl substituent on the cyclononane ring youtube.comsdsu.eduresearchgate.netlibretexts.org. These techniques, when applied to methylcyclononane, would allow for the precise assignment of each proton and carbon signal to its specific position in the molecule, thereby confirming its structure and any potential stereoisomers.

Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Conformation

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and can also offer insights into its conformation routledge.comchegg.com. For methylcyclononane, IR spectroscopy would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations (typically in the 2800-3000 cm⁻¹ region) and C-H bending vibrations. The absence of specific functional group absorptions (e.g., carbonyl, hydroxyl) would confirm its nature as a saturated hydrocarbon. Raman spectroscopy, which probes molecular vibrations through inelastic scattering of light, can also reveal characteristic vibrational modes associated with the cyclononane ring and the methyl group chemicalbook.comresearchgate.netnih.gov. Subtle changes in vibrational frequencies and band intensities can sometimes be correlated with different conformational states, although these effects are often more pronounced in molecules with specific functional groups that influence vibrational coupling.

X-ray Crystallography of Methylcyclononane Derivatives

X-ray crystallography provides definitive, high-resolution three-dimensional structural information in the solid state cam.ac.uklibretexts.org. While direct crystal structure data for methylcyclononane itself may not be readily available, studies on related cyclononane derivatives offer significant insights into the conformational preferences of the nine-membered ring system psu.educonicet.gov.arnih.gov. For instance, the crystal structure of hexamethylcyclononane reveals a twisted boat-chair (TBC) conformation, which is also observed in solution psu.edu. Studies on various cyclononane derivatives have demonstrated the conformational flexibility of the nine-membered ring, with different derivatives adopting specific puckered conformations to minimize strain psu.educonicet.gov.arnih.gov. These studies highlight that such rings can adopt complex, non-planar geometries, and the methyl substituent would influence the preferred conformation through steric and electronic effects.

Computational Spectroscopy for Predicting and Interpreting Spectroscopic Data

Data Tables

Table 1: Spectroscopic Techniques for Methylcyclononane Characterization

| Technique | Primary Purpose | Key Information Obtained | Relevant Sources |

| ¹H and ¹³C NMR | Structural elucidation, conformational analysis | Chemical shifts, coupling constants, identification of unique proton/carbon environments, dynamic processes | psu.edu, research-solution.com, caltech.edu, blogspot.com |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity, stereochemistry assignment | Proton-proton couplings, proton-carbon one-bond and long-range correlations | researchgate.net, youtube.com, columbia.edu, sdsu.edu, libretexts.org |

| IR Spectroscopy | Functional group identification, conformational probing | Characteristic vibrational frequencies of C-H bonds | routledge.com, chegg.com, nist.gov |

| Raman Spectroscopy | Molecular structure, conformation | Vibrational modes, subtle conformational changes | chemicalbook.com, researchgate.net, nih.gov |

| X-ray Crystallography | Solid-state structure, precise conformation | Bond lengths, bond angles, dihedral angles, detailed molecular geometry | psu.edu, conicet.gov.ar, nih.gov, cam.ac.uk |

| Computational Spectroscopy | Prediction of spectra, conformational energy calculations, dynamics | Predicted chemical shifts, vibrational frequencies, energy minima, torsional barriers | psu.edu, vulcanchem.com, orgoreview.com, ethz.ch, ysu.edu, rsc.org |

Applications of Methylcyclononane Derivatives in Complex Molecular Synthesis

Methylcyclononane Frameworks in Natural Product Total Synthesis

The incorporation of methylcyclononane motifs into natural products or their synthetic analogs is an area of growing interest. While direct examples of methylcyclononane being a core component of widely studied natural products are less common compared to smaller rings, the principles of macrocycle synthesis and functionalization are applicable.

Strategies for Incorporating Methylcyclononane Motifs into Biologically Active Molecules

Strategies for incorporating methylcyclononane motifs into biologically active molecules often involve established macrocyclization techniques. These can include ring-closing metathesis (RCM), macrolactonization, or macrolactamization, adapted for the specific nine-membered ring system. The introduction of a methyl group can influence the conformational preferences of the macrocycle, potentially impacting its interaction with biological targets or its synthetic accessibility. Research into the synthesis of complex macrocycles, which often serve as scaffolds for biologically active compounds, highlights the general challenges and strategies applicable to methylcyclononane systems rsc.orgnih.govsymeres.commdpi.com. For instance, the development of new synthetic methodologies that allow for stereoselective access to polyfunctionalized macrocycles is crucial for incorporating such motifs into drug candidates or natural product analogs rsc.orgescholarship.orgmdpi.com.

Role as Key Intermediates and Chiral Auxiliaries

While specific documented uses of methylcyclononane derivatives as dedicated chiral auxiliaries are not widely reported, the broader field of chiral auxiliaries is well-established in asymmetric synthesis wikipedia.orgnih.govsigmaaldrich.com. The principles behind using chiral auxiliaries involve temporarily attaching a chiral moiety to a substrate to direct the stereochemical outcome of a reaction. If a chiral methylcyclononane derivative were developed, it could potentially serve this role, offering a unique conformational bias due to its ring size and methyl substitution. As intermediates, functionalized methylcyclononanes could be valuable building blocks. For example, in the total synthesis of complex molecules, specific cyclic structures are often prepared as key intermediates, which are then elaborated upon wikipedia.orgnih.gov. A methylcyclononane framework, appropriately functionalized, could serve as such an intermediate, providing a pre-formed nine-membered ring for further synthetic manipulation.

Development of New Synthetic Methodologies

The development of novel synthetic methodologies is crucial for accessing and manipulating methylcyclononane structures efficiently and stereoselectively.

Designing Transformations Based on Methylcyclononane Reactivity

Research in synthetic organic methodology aims to uncover new reactivity and control selectivity ust.hk. For methylcyclononane, this could involve exploring reactions that exploit the conformational dynamics of the nine-membered ring or the reactivity of the methyl substituent. For instance, studies on the rearrangement of cyclic systems, such as 1-methylcyclodecane-1,6-diol, reveal insights into the reactivity of alkyl-substituted cyclic alkanes under acidic conditions, indicating potential pathways for functionalization or rearrangement vdoc.pub. Developing selective C-H functionalization techniques applicable to saturated cyclic systems like methylcyclononane would also be a significant advancement.

Stereoselective Access to Polyfunctionalized Macrocycles

The synthesis of stereochemically defined macrocycles is a significant challenge in organic chemistry rsc.orgnih.govsymeres.com. Methodologies such as ring-closing metathesis (RCM) and its variations, or asymmetric catalysis, are key to achieving this rsc.orgugr.es. If methylcyclononane derivatives are to be incorporated into complex molecules, developing stereoselective routes to polyfunctionalized nine-membered rings will be essential. This could involve asymmetric cyclization reactions or the use of chiral starting materials derived from the chiral pool. For example, the stereoselective synthesis of macrocyclic peptides using olefin metathesis highlights the importance of controlling olefin geometry in macrocycle formation rsc.org.

Potential in Materials Science and Medicinal Chemistry (Focus on Synthetic Utility)

The synthetic utility of methylcyclononane derivatives in materials science and medicinal chemistry lies in their potential as unique structural units.

In materials science , novel organic materials often rely on precisely engineered molecular architectures. Cyclic structures can impart rigidity and specific electronic or optical properties. While specific applications of methylcyclononane in materials are not extensively documented, the general trend in materials chemistry involves synthesizing molecules with tailored properties, where cyclic motifs can play a role youtube.comutwente.nlresearchgate.net. The ability to synthesize functionalized methylcyclononanes could lead to their use as monomers for specialized polymers or as components in supramolecular assemblies.

In medicinal chemistry , the synthesis of complex, biologically active molecules is paramount walshmedicalmedia.comscripps.edunih.govmdpi.com. Natural products often serve as inspiration, and their total synthesis provides access to these compounds and their analogs for biological evaluation. If a methylcyclononane framework were found in a biologically active natural product, or if it could serve as a scaffold to mimic or enhance the activity of known drugs, its synthetic utility would be significant. The development of efficient and stereoselective synthetic routes to such derivatives would be key to their exploration in drug discovery programs. For example, macrocyclic compounds are gaining prominence in drug discovery due to their ability to enhance potency and selectivity symeres.com. The synthetic accessibility of nine-membered rings, including methylcyclononane, is therefore relevant to this field.

Supramolecular Interactions Involving Methylcyclononane Frameworks

Host-Guest Chemistry with Methylcyclononane-Based Receptors

There is currently no published research on the use of methylcyclononane-based molecules as receptors in host-guest chemistry.

Non-Covalent Interactions and Crystal Packing in Methylcyclononane Structures

A detailed analysis of the non-covalent interactions and crystal packing specifically for methylcyclononane or its derivatives is not available in the current scientific literature.

Environmental Dynamics and Degradation Pathways of Methylcyclononane

Biogeochemical Cycling and Degradation in Environmental Compartments

Should methylcyclononane be deposited from the atmosphere onto land or water, its fate is then governed by processes occurring in these environmental compartments.

The biodegradation of cycloalkanes, including those with a methyl group, has been observed in various microorganisms. researchgate.netnih.govnih.gov Bacteria and fungi can utilize cycloalkanes as a source of carbon and energy. The degradation pathways often involve the initial oxidation of the cycloalkane ring.

For methyl-substituted cycloalkanes like methylcyclohexane, several microbial degradation pathways have been proposed. nih.govnih.gov One common pathway involves the hydroxylation of the ring to form a cycloalkanol, which is then further oxidized to a cycloketone. Subsequent ring cleavage can occur through a Baeyer-Villiger monooxygenase-catalyzed reaction, leading to the formation of a lactone. This lactone can then be hydrolyzed to a linear dicarboxylic acid, which can enter central metabolic pathways. nih.gov

Another potential pathway involves the oxidation of the methyl group, followed by ring oxidation. The presence of the methyl group can influence the site of initial enzymatic attack and the subsequent degradation steps. Some microorganisms have been shown to degrade n-alkylcycloalkanes through the oxidation of the alkyl side chain via β-oxidation. nih.gov

The efficiency of microbial degradation is dependent on various environmental factors, including the presence of suitable microbial populations, temperature, pH, and the availability of nutrients and oxygen.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for cycloalkanes under typical environmental conditions. nih.govfachoekotoxikologie.denih.govnist.govresearchgate.net The C-C and C-H bonds in methylcyclononane are stable and not susceptible to cleavage by water at ambient temperatures and pH. Therefore, abiotic hydrolysis is not expected to contribute significantly to the environmental degradation of this compound.

Other abiotic processes, such as oxidation by other oxidants in soil and water (e.g., manganese oxides), could potentially play a minor role in the transformation of methylcyclononane, but these pathways are generally much slower than microbial degradation.

Environmental Distribution and Fate Modeling

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. up.ptresearchgate.netrsc.org These models use the physicochemical properties of a substance, along with information on its release, transport, and degradation rates, to estimate its concentrations in various environmental compartments such as air, water, soil, and sediment.

For methylcyclononane, a multimedia fugacity model could be employed to simulate its environmental fate. Key input parameters for such a model would include:

Vapor Pressure: To estimate its partitioning between the atmosphere and other compartments.

Water Solubility: To determine its concentration in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): To predict its tendency to bioaccumulate in organisms and partition to organic matter in soil and sediment.

Henry's Law Constant: To describe its partitioning between air and water.

Degradation Rate Constants: For atmospheric reactions (with OH radicals), biodegradation in soil and water, and any other relevant transformation processes.

Future Research Directions and Emerging Methodologies

Innovation in Stereoselective Synthesis of Substituted Cyclononanes

The precise control of stereochemistry in the synthesis of substituted cyclononanes remains a significant area of research. Emerging strategies aim to develop novel catalytic systems and methodologies that allow for high enantioselectivity and diastereoselectivity in the formation of these medium-sized rings. This includes exploring new chiral catalysts, asymmetric reaction pathways, and the application of biocatalysis to achieve specific stereoisomers of methylcyclononane and other substituted cyclononanes. Research into chiral auxiliaries and enantioselective transformations of acyclic precursors that can cyclize to form stereodefined cyclononanes is also a key focus utdallas.edursc.orgfrontiersin.orgrsc.org.

Advanced Computational Chemistry for Complex Cyclononane (B1620106) Systems

Computational chemistry plays a crucial role in understanding the intricate conformational landscapes and reaction mechanisms of cyclononanes. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are being employed to map potential energy hypersurfaces, identify low-energy conformations, and predict transition states for ring inversions and other dynamic processes nih.govresearchgate.netacs.orgacs.org. Furthermore, these computational tools are vital for predicting reactivity, designing new synthetic routes, and understanding the electronic properties of substituted cyclononanes, including methylcyclononane, which can guide experimental efforts mdpi.comifes.edu.brmdpi.com. The development of more sophisticated computational models will enable deeper insights into the behavior of complex cyclononane systems.

Exploration of Novel Catalytic Transformations

The development of novel catalytic transformations is central to advancing cyclononane synthesis. Research is actively pursuing new catalytic systems for the efficient formation and functionalization of cyclononane rings. This includes the exploration of base metal catalysis, organocatalysis, and transition metal catalysis for reactions such as cycloadditions, cyclizations, and C-H functionalization. For instance, rhodium-catalyzed [3+2+1] cycloaddition reactions offer pathways to bicyclic structures, while manganese catalysts have shown promise in the direct synthesis of cycloalkanes from diols and alcohols nih.govresearchgate.netacs.orgacs.orgtandfonline.combeilstein-journals.org. The goal is to develop catalysts that are highly active, selective, robust, and ideally derived from earth-abundant, non-toxic metals, aligning with green chemistry principles diva-portal.orgjocpr.comkit.edu.

Expanding the Scope of Supramolecular Applications

Cyclononane derivatives, with their unique ring sizes and conformational flexibility, hold potential for expanded applications in supramolecular chemistry. Research is exploring their use as host molecules in host-guest chemistry, where they can selectively bind and encapsulate guest molecules. This could lead to applications in areas such as molecular recognition, sensing, and the development of novel materials. The integration of cyclononane scaffolds into larger supramolecular architectures, such as metal-organic frameworks or self-assembled systems, is an emerging area of interest thno.orgmdpi.comnih.govrsc.orgfrontiersin.org. Understanding the precise interactions and assembly behaviors of these macrocycles is key to unlocking their full potential.

Sustainable Synthesis and Environmental Considerations

A significant driving force in current chemical research is the development of sustainable synthesis methods. For cyclononanes, this translates to designing synthetic routes that minimize waste, reduce energy consumption, utilize renewable feedstocks, and employ environmentally benign solvents and catalysts. Research is focusing on atom-economic reactions, catalytic processes that avoid stoichiometric reagents, and the use of milder reaction conditions jocpr.comresearchgate.netmdpi.comnih.govencyclopedia.pubepa.govrsc.org. The development of greener synthetic pathways for methylcyclononane and related compounds will be crucial for their future large-scale production and application, ensuring minimal environmental impact.

Compound List

Cyclononane

Methylcyclononane

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing methyl-substituted cyclononane derivatives with high ring-strain tolerance?

- Answer : Cyclization of linear precursors, such as amino acid-based substrates, requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to overcome ring strain. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution can stabilize intermediates. Systematic optimization of protecting groups (e.g., TBDMSCl in THF) and stepwise deprotection (TBAF) reduces steric hindrance . Additionally, monitoring reaction progress via HPLC or GC-MS ensures minimal by-product formation .

Q. How can reaction conditions be optimized to minimize by-products during methylcyclononane synthesis?

- Answer : Use a factorial design of experiments (DoE) to test variables like catalyst loading (e.g., Pd(PPh₃)₂Cl₂), solvent polarity (DMF vs. CH₃CN), and reaction time. For instance, demonstrates that Cs₂CO₃ as a base in acetonitrile improves alkylation efficiency. Parallel small-scale reactions with LC-MS analysis enable rapid screening of optimal parameters .

Q. Which spectroscopic techniques are most effective for confirming methylcyclononane structure and purity?

- Answer :

- NMR : ¹H/¹³C NMR identifies methyl group positioning and ring conformation (e.g., splitting patterns in NOESY confirm spatial proximity of substituents) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while GC-MS detects volatile impurities.

- IR Spectroscopy : C-H stretching frequencies (2800–3000 cm⁻¹) distinguish methyl groups from ring CH₂ .

Advanced Research Questions

Q. How should discrepancies in reported thermodynamic stability data for methylcyclononane derivatives be addressed?

- Answer : Conduct a systematic review using PRISMA guidelines:

Search Strategy : Use databases (SciFinder, Reaxys) with terms like "methylcyclononane stability" and "ring strain energy."

Data Extraction : Tabulate experimental conditions (e.g., calorimetry vs. computational methods) and purity metrics .

Statistical Analysis : Apply meta-regression to assess heterogeneity sources (e.g., fixed/random effects models) . Conflicting data may arise from solvent effects or DFT functional choices (e.g., B3LYP vs. M06-2X) .

Q. What computational strategies predict methylcyclononane’s conformational flexibility in host-guest systems?

- Answer :

- Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., in chloroform or water) to assess ring puckering dynamics.

- Density Functional Theory (DFT) : Calculate energy barriers for chair-boat transitions using basis sets like 6-31G(d).

- Docking Studies : Use AutoDock Vina to model binding affinities with macrocyclic hosts (e.g., cyclodextrins) .

Q. What synthetic strategies enable systematic variation of methyl group positioning to study structure-property relationships?

- Answer : Combinatorial synthesis using diversified building blocks (e.g., bromoacetate or vinylphosphonate derivatives) allows regioselective functionalization. ’s Scheme 2 illustrates how sequential alkylation (BrCH₂COOCH₃) and cross-coupling (Pd-catalyzed) yield positional isomers. Pair this with QSAR modeling to correlate substituent placement with properties like solubility .

Methodological and Ethical Considerations

Q. How can FAIR principles enhance reproducibility in methylcyclononane research?

- Answer :

- Findable : Deposit synthetic protocols in repositories like Zenodo with DOI tagging.

- Accessible : Share raw NMR/spectral data in open-access platforms (e.g., PubChem).

- Interoperable : Use standardized metadata (e.g., IUPAC nomenclature) for cross-platform compatibility .

Q. What statistical methods resolve conflicting reactivity data in methylcyclononane derivatives?

- Answer : Apply Bayesian meta-analysis to weight studies by sample size and measurement precision. For small datasets, use Fisher’s exact test to compare reaction yields under varying conditions (e.g., K₂CO₃ vs. Cs₂CO₃). Sensitivity analysis identifies outliers caused by unaccounted variables (e.g., trace moisture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.